molecular formula C29H26N2O6 B12631860 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} CAS No. 918942-43-5

1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}

Cat. No.: B12631860
CAS No.: 918942-43-5
M. Wt: 498.5 g/mol
InChI Key: NZVAEEAKAWBMQX-UHFFFAOYSA-N
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Description

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} is an organic compound characterized by its complex molecular structure It consists of a propane backbone with two benzene rings, each substituted with a nitrophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} typically involves the reaction of bisphenol A with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A Dimethyl Ether: Similar in structure but lacks the nitrophenyl groups.

    4,4’-(Propane-2,2-diyl)bis(2-aminophenol): Contains amino groups instead of nitro groups.

    1,1’-(Propane-2,2-diylbis(4,1-phenylene))bis(oxy)bis(propan-2-ol): Similar backbone but different functional groups.

Uniqueness

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} is unique due to the presence of nitrophenylmethoxy groups, which impart distinct chemical and physical properties.

Biological Activity

The compound 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} , often referred to as a bisphenol derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H26N2O4\text{C}_{24}\text{H}_{26}\text{N}_{2}\text{O}_{4}

This compound features two 4-nitrophenylmethoxy groups linked through a propane-2,2-diyl spacer. The presence of nitro groups is significant as they can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} typically involves the reaction of 4-nitrophenol with suitable alkylating agents under controlled conditions. The detailed synthetic pathway includes:

  • Preparation of 4-Nitrophenol Derivative : The starting material is modified to introduce methoxy groups.
  • Coupling Reaction : The modified phenol is coupled with a propane derivative using standard coupling reagents.
  • Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing nitro groups have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the generation of reactive intermediates that disrupt cellular processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Klebsiella pneumoniae20 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments using cell lines have shown that bisphenol derivatives can induce apoptosis in cancerous cells. For example, studies indicate that the compound may trigger mitochondrial pathways leading to cell death .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Study on Antimicrobial Efficacy

In a comparative study, various nitro-substituted phenolic compounds were evaluated for their antimicrobial efficacy. The results indicated that the compound exhibited superior activity compared to its non-nitro counterparts, supporting its potential use in developing new antimicrobial agents .

Cytotoxicity Assessment

A detailed cytotoxicity assessment was performed on several human cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

Properties

CAS No.

918942-43-5

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

1-nitro-4-[[4-[2-[4-[(4-nitrophenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene

InChI

InChI=1S/C29H26N2O6/c1-29(2,23-7-15-27(16-8-23)36-19-21-3-11-25(12-4-21)30(32)33)24-9-17-28(18-10-24)37-20-22-5-13-26(14-6-22)31(34)35/h3-18H,19-20H2,1-2H3

InChI Key

NZVAEEAKAWBMQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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